Dotriacontyl tetracosanoate

Description

Structure

2D Structure

Properties

CAS No. |

178957-22-7 |

|---|---|

Molecular Formula |

C56H112O2 |

Molecular Weight |

817.5 g/mol |

IUPAC Name |

dotriacontyl tetracosanoate |

InChI |

InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-31-32-33-35-37-39-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-40-38-36-34-24-22-20-18-16-14-12-10-8-6-4-2/h3-55H2,1-2H3 |

InChI Key |

KNQSBWCDYFUVMU-UHFFFAOYSA-N |

Canonical SMILES |

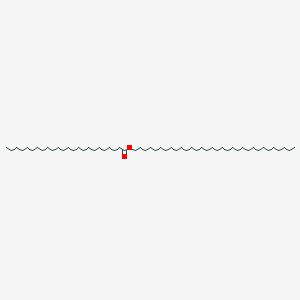

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Dotriacontyl Tetracosanoate in Biological Systems

Identification in Terrestrial Plant Species

The identification of dotriacontyl tetracosanoate (B1234217) has been reported across a diverse range of terrestrial plants. Its occurrence is a testament to the complex and varied chemical compositions of plant cuticles and storage lipids.

Phytochemical investigations of the leaves of Malva verticillata L., a member of the Malvaceae family, have explored its chemical constituents. In one study, a wax ester was isolated from the petroleum ether extract of the dried leaves. phytojournal.comphytojournal.comresearchgate.net Initial spectroscopic analysis, including UV, IR, ¹H NMR, and ¹³C NMR, suggested the molecular formula C₅₆H₁₁₂O₂, which corresponds to both tetracontanyl palmitate and its isomer, dotriacontyl tetracosanoate. phytojournal.comresearchgate.net However, further analysis of mass spectral data, specifically the fragmentation pattern, led to the definitive identification of the compound as tetracontanyl palmitate, not this compound. phytojournal.comresearchgate.net While this compound itself was not confirmed in this particular study, the investigation highlights the presence of similar long-chain esters within the Malvaceae family. phytojournal.comnih.gov

The seeds of Cicer arietinum L., commonly known as chickpea and belonging to the Leguminosae family, are recognized for their nutritional value, including their lipid content. greenskybio.commdpi.commdpi.comusapulses.org The fat content in chickpeas can range from 3.8% to 10.2%. nih.gov The lipid fraction is predominantly composed of unsaturated fatty acids, with linoleic acid and oleic acid being the most abundant. mdpi.comusapulses.orgscirp.org While detailed analyses have identified various fatty acids, sterols, and tocopherols, the specific presence of this compound has not been explicitly reported in the available research on chickpea seed composition. mdpi.comnih.govscirp.org The focus of most studies has been on the fatty acid profile due to its nutritional significance. mdpi.comscirp.org

Table 1: Lipid Composition of Cicer arietinum (Chickpea) Seeds

| Component | Content Range | Key Findings |

| Total Fat | 3.8% - 10.2% | Higher than many other pulse crops. nih.gov |

| Linoleic Acid | 46% - 62% of total fatty acids | The major fatty acid present. scirp.org |

| Oleic Acid | Variable, second most abundant | An important monounsaturated fatty acid. scirp.org |

| Palmitic Acid | Variable | A common saturated fatty acid. mdpi.com |

| Other Lipids | Sterols, Tocopherols | Contribute to the overall nutritional profile. nih.gov |

This table summarizes the general lipid composition of chickpea seeds based on available research. Specific values can vary by genotype and growing conditions.

Plant cuticular waxes form a protective layer on the epidermis of terrestrial plants, playing a crucial role in preventing water loss and protecting against various environmental stresses. frontiersin.orgscience.gov These waxes are complex mixtures of hydrophobic lipids, primarily composed of very-long-chain fatty acids and their derivatives, such as alkanes, alcohols, aldehydes, ketones, and esters. researchgate.netnih.gov this compound, as a long-chain ester, is a type of compound typically found in cuticular waxes. researchgate.net

Studies on the cuticular components of green tobacco leaf (Nicotiana tabacum) have revealed a complex mixture of such compounds. acs.org However, the specific identification of this compound in the cuticular wax of green tobacco leaf is not explicitly detailed in the provided search results. The research on tobacco leaf chemistry often focuses on other components like sucrose (B13894) esters and hydrocarbons. acs.org

The straws of various cereals, including wheat, triticale, rye, and tritordeum, are significant agricultural residues that contain a diverse array of lipophilic compounds. phytojournal.comresearchgate.netnih.govgoogle.com Analysis of the lipid composition of these straws has identified high molecular-weight esters as a major class of compounds. phytojournal.comresearchgate.netnih.gov These esters, which include this compound, are part of the complex lipid matrix of the straw. The total lipid content in these straws can range from 2% to 4% of the dry weight. researchgate.net

Table 2: Major Lipophilic Compound Classes in Various Cereal Straws (mg/kg of dry material)

| Cereal Straw | High Molecular-Weight Esters | n-Fatty Acids | β-Diketones | Steroid Compounds | n-Fatty Alcohols |

| Wheat | 444 - 1560 | 1185 - 3538 | 891 - 2043 | 1358 - 1954 | 402 - 1825 |

| Triticale | 444 - 1560 | 1185 - 3538 | 891 - 2043 | 1358 - 1954 | 402 - 1825 |

| Rye | 444 - 1560 | 1185 - 3538 | 891 - 2043 | 1358 - 1954 | 402 - 1825 |

| Tritordeum | 444 - 1560 | 1185 - 3538 | 891 - 2043 | 1358 - 1954 | 402 - 1825 |

Data sourced from a comprehensive study on lipophilic compounds from various cereal straws. phytojournal.comresearchgate.netnih.gov The range represents the variation observed across the different cereal types.

Extraction and Purification Protocols from Biological Matrices

The isolation of this compound from its natural sources requires specific methodologies to separate it from other cellular components and lipid classes.

Commonly used solvents for the extraction of plant waxes and esters include:

Petroleum Ether: A nonpolar solvent effective in extracting wax esters from dried and powdered plant material, as demonstrated in the study of Malva verticillata leaves. phytojournal.comphytojournal.comresearchgate.net

Hexane (B92381): Another nonpolar solvent widely used for extracting surface lipids and alkanes. nih.govresearchgate.netnih.gov

Chloroform: A more polar solvent that can also be used, sometimes in combination with other solvents like hexanes, to extract a broader range of lipids. nih.gov

Ethanol (B145695): A polar solvent that can be used for extraction, particularly in methods like winterization to precipitate waxes. nih.govfloraflex.com

Acetone: Used in Soxhlet extraction of lipids from cereal straws. phytojournal.com

The extraction process often involves immersing the plant material in the chosen solvent, followed by agitation or heating to facilitate the dissolution of the lipids. phytojournal.comnih.gov Accelerated Solvent Extraction (ASE) is a more advanced technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. researchgate.net

Following extraction, the crude lipid extract contains a mixture of different compounds. Therefore, purification steps are necessary to isolate this compound.

Common purification techniques include:

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for separating compounds based on their polarity. phytojournal.comresearchgate.netresearchgate.net The extract is loaded onto a column, and solvents of increasing polarity are used to elute different fractions. Nonpolar compounds like wax esters will elute with nonpolar solvents like hexane. phytojournal.comresearchgate.net

Winterization: This technique is used to remove fats and waxes from an extract. The extract is dissolved in a solvent like ethanol and then cooled to a low temperature, causing the less soluble waxes to precipitate out. floraflex.com The precipitated wax can then be separated by filtration.

Filtration: A basic but essential step to remove solid plant debris and other insoluble materials from the solvent extract. greenskybio.com

Fractional Crystallization: This method separates components of a mixture based on differences in their crystallization temperatures. It can be used to further purify the extracted wax. greenskybio.com

The purity of the isolated this compound is typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which provides information on the molecular weight and fragmentation pattern of the compound. phytojournal.comresearchgate.netnih.gov

Chromatographic Fractionation Strategies

The purification of this compound from crude biological extracts is typically achieved through a series of chromatographic steps. The choice and sequence of these techniques depend on the complexity of the extract and the concentration of the target compound.

Silica gel column chromatography is a fundamental and widely used adsorption chromatography technique for the separation of compounds from natural product extracts. column-chromatography.comfractioncollector.info Its effectiveness is based on the differential adsorption of the components of a mixture onto the surface of the silica gel stationary phase. column-chromatography.com For nonpolar compounds like wax esters, this method is particularly effective for separating them from more polar constituents.

The general process for isolating a long-chain ester like this compound using silica gel chromatography involves several key steps:

Preparation of the Extract: The initial step involves the extraction of the biological material (e.g., plant leaves, bark, or propolis) with a suitable organic solvent. For nonpolar compounds like wax esters, solvents such as hexane, chloroform, or ethyl acetate (B1210297) are commonly used. The resulting crude extract is then concentrated under reduced pressure. up.ac.za

Column Packing: A glass column is packed with silica gel (typically with a mesh size of 70-230 or 230-400) suspended in a nonpolar solvent, such as hexane. column-chromatography.comup.ac.za This creates the stationary phase.

Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the packed column. column-chromatography.com

Elution: The separation is achieved by passing a series of solvents (the mobile phase) with increasing polarity through the column. This is known as gradient elution. up.ac.za The process typically starts with a nonpolar solvent like hexane and gradually incorporates more polar solvents such as ethyl acetate or acetone. up.ac.zajppres.com Nonpolar compounds like this compound will travel down the column and be eluted earlier with the nonpolar solvents, while more polar compounds will be retained on the silica gel and require more polar solvents for elution.

Fraction Collection and Analysis: The eluate is collected in a series of fractions. Each fraction is then analyzed, commonly by Thin Layer Chromatography (TLC), to identify which fractions contain the target compound. fractioncollector.infojppres.com Fractions with similar TLC profiles are then combined for further purification if necessary. up.ac.za

The following table provides a representative example of a silica gel column chromatography fractionation scheme for the separation of a nonpolar compound like this compound from a plant extract.

| Fraction No. | Eluent System (Solvent A: Solvent B) | Ratio (A:B) | Compound Class Typically Eluted |

| 1-10 | Hexane : Ethyl Acetate | 100 : 0 | Hydrocarbons, Wax Esters |

| 11-20 | Hexane : Ethyl Acetate | 95 : 5 | Less Polar Terpenoids, Fatty Acid Esters |

| 21-30 | Hexane : Ethyl Acetate | 90 : 10 | Diterpenoids, Triterpenoids |

| 31-40 | Hexane : Ethyl Acetate | 80 : 20 | Steroids, More Polar Terpenoids |

| 41-50 | Hexane : Ethyl Acetate | 50 : 50 | Flavonoids, Phenolic Compounds |

| 51-60 | Ethyl Acetate : Methanol (B129727) | 100 : 0 to 95 : 5 | More Polar Flavonoids, Glycosides |

This table is a generalized representation based on common phytochemical separation protocols.

Gel chromatography, specifically using Sephadex LH-20, is another crucial technique for the purification of natural products, including long-chain esters. Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that separates molecules based on their size (size-exclusion chromatography) and polarity (partition chromatography). prep-hplc.comcytivalifesciences.com It is compatible with a wide range of organic solvents, making it suitable for the separation of lipids and other nonpolar to moderately polar compounds. prep-hplc.comsigmaaldrich.com

This method is often used as a final polishing step after initial fractionation by silica gel chromatography to separate closely related compounds. prep-hplc.com The process for using Sephadex LH-20 is as follows:

Column Preparation: Dry Sephadex LH-20 beads are swollen in the chosen solvent (e.g., methanol, chloroform, or a mixture) and then packed into a column. cytivalifesciences.com

Elution: The partially purified fraction containing this compound is dissolved in the same solvent used for packing and applied to the column. The elution is then carried out with the same solvent in an isocratic manner (i.e., with a constant solvent composition). up.ac.za

Separation Mechanism: In size-exclusion mode, larger molecules that cannot enter the pores of the gel matrix will pass through the column more quickly, while smaller molecules will be retarded. In partition mode, separation is also influenced by the compound's affinity for the stationary phase versus the mobile phase. prep-hplc.com

Fraction Collection: As with silica gel chromatography, the eluate is collected in fractions and analyzed to isolate the pure compound.

The following table outlines research findings on the use of Sephadex LH-20 for the separation of lipids and related compounds.

| Compound Class | Biological Source | Eluent Used with Sephadex LH-20 | Purpose of the Step | Reference |

| Sucrose esters of long-chain fatty acids | Synthetic mixture | Not specified in abstract | Analysis and separation | nih.gov |

| Lipids, Steroids, Terpenoids | General Natural Products | Various organic solvents | Molecular sizing and purification | prep-hplc.comresearchgate.net |

| Polyphenols | Blackberry | Not specified in abstract | Isolation of bioactive compounds | sigmaaldrich.com |

| Diolmycins (lipids) | Streptomyces sp. | Not specified in abstract | Isolation and purification | prep-hplc.com |

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined with high precision.

In the ¹H NMR spectrum of dotriacontyl tetracosanoate (B1234217), distinct signals corresponding to different proton environments are expected. The protons on the methylene (B1212753) group adjacent to the ester oxygen (from the dotriacontanol moiety) are deshielded and typically appear as a triplet around δ 4.05 ppm. researchgate.net Another characteristic triplet, found further upfield around δ 2.28 ppm, corresponds to the methylene group alpha to the carbonyl group (from the tetracosanoic acid moiety). researchgate.net

The vast majority of the protons reside in the long polymethylene chains of both the fatty acid and the alcohol. These protons overlap to form a broad, intense signal in the region of δ 1.25 ppm. The terminal methyl groups of both chains are the most shielded and give rise to a triplet signal at approximately δ 0.88 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Dotriacontyl Tetracosanoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂-O-C(=O)- | ~4.05 | Triplet |

| -C(=O)-CH₂- | ~2.28 | Triplet |

| -(CH₂)n- | ~1.25 | Broad Singlet |

| -CH₃ | ~0.88 | Triplet |

Note: Predicted values are based on typical chemical shifts for long-chain esters. researchgate.netorgchemboulder.comnih.govoregonstate.edu

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the ester group is the most deshielded, with a characteristic signal around δ 174 ppm. researchgate.net The carbon of the methylene group attached to the ester oxygen appears at approximately δ 64 ppm.

Similar to the ¹H NMR spectrum, the numerous methylene carbons of the long aliphatic chains produce a series of overlapping signals, typically in the range of δ 22-34 ppm. The carbon atom of the methylene group alpha to the carbonyl appears around δ 34 ppm. The terminal methyl carbons are the most shielded, resonating at about δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O | ~174 |

| -CH₂-O- | ~64 |

| -C(=O)-CH₂- | ~34 |

| -(CH₂)n- | ~22-34 |

| -CH₃ | ~14 |

Note: Predicted values are based on typical chemical shifts for long-chain esters. researchgate.netresearchgate.netnih.govrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

In EI-MS, the this compound molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The molecular ion peak ([M]⁺) for this compound (C₅₆H₁₁₂O₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (817.5 g/mol ). However, for long-chain esters, the molecular ion peak is often weak or absent. whitman.edu

More diagnostic are the fragmentation patterns. A characteristic fragmentation for esters is the McLafferty rearrangement, which, for this compound, would result in a protonated tetracosanoic acid fragment. whitman.edunih.gov Alpha-cleavage on either side of the carbonyl group is also common, leading to the formation of acylium ions. nih.govyoutube.com The fragmentation of the long alkyl chains would produce a series of clusters of peaks separated by 14 mass units (corresponding to a CH₂ group). whitman.edu

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| [C₂₄H₄₇O]⁺ | [CH₃(CH₂)₂₂CO]⁺ | 351 | α-cleavage (loss of C₃₂H₆₅O•) |

| [C₃₂H₆₅]⁺ | [CH₃(CH₂)₃₁]⁺ | 449 | Cleavage of C-O bond |

| [C₂₄H₄₈O₂H]⁺ | [CH₃(CH₂)₂₂COOH₂]⁺ | 369 | McLafferty Rearrangement |

Note: The fragmentation of long-chain esters is complex and these represent some of the expected key fragmentation pathways. whitman.edunih.govjove.com

When this compound is part of a complex mixture, such as a natural wax extract, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. dss.go.thnih.gov The gas chromatograph separates the individual components of the mixture based on their volatility and interaction with the stationary phase. High-temperature GC columns are necessary to analyze high molecular weight wax esters. nih.govchromforum.org As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. This allows for the confident identification of this compound even in the presence of other similar long-chain esters. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of a long-chain aliphatic ester.

The most prominent feature would be a strong, sharp absorption band in the region of 1740-1735 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. researchgate.netcas.czresearchgate.net Another key absorption would be the C-O stretching vibration, which typically appears as a strong band in the 1250-1150 cm⁻¹ region. orgchemboulder.com

The long polymethylene chains would give rise to strong C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2920 and 2850 cm⁻¹) and C-H bending (scissoring and rocking) vibrations around 1470-1460 cm⁻¹ and 730-720 cm⁻¹, respectively. nih.govresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration |

| C=O (Ester) | 1740-1735 | Strong | Stretch |

| C-O (Ester) | 1250-1150 | Strong | Stretch |

| C-H (Alkyl) | 2960-2850 | Strong | Stretch |

| C-H (Alkyl) | 1470-1370 | Medium | Bend |

Note: These are typical ranges for long-chain aliphatic esters. orgchemboulder.comresearchgate.netcas.czresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for detecting chromophores within a molecule. In the context of this compound, a saturated long-chain ester, its application has specific implications for structural confirmation and purity assessment.

The ester functional group in this compound contains non-bonding electrons on the oxygen atoms and pi electrons in the carbonyl group. This allows for two characteristic electronic transitions: a π → π* transition at wavelengths below 200 nm and a weaker n → π* transition around 207 nm. ucalgary.ca However, these absorptions occur at the lower end of the UV spectrum, a region where atmospheric components and common solvents also absorb, often complicating analysis.

For this compound, which lacks other chromophores like conjugated double bonds or aromatic rings, the UV-Vis spectrum is expected to be relatively simple. The primary utility of UV-Vis spectroscopy in this case lies in:

Confirmation of the Ester Functional Group: The presence of the characteristic weak n → π* absorption can confirm the existence of the ester carbonyl group.

Purity Assessment: While not highly specific, the absence of significant absorption at higher wavelengths (above 220 nm) can indicate the absence of aromatic or conjugated impurities. The intensity of the ester absorption can also be used to quantify the compound if a pure standard is available for calibration, following the Beer-Lambert law.

Research on similar long-chain aliphatic esters has shown that the UV absorbance can be influenced by the steric hindrance around the ester group. researchgate.net While this compound is a straight-chain ester, this principle highlights the sensitivity of UV-Vis spectroscopy to the local electronic environment of the chromophore.

Table 1: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | < 200 nm | High |

| n → π | ~207 nm | Low |

Note: The exact λmax and ε values can vary depending on the solvent used for analysis.

Advanced Chromatographic Techniques for Separation and Identification

Chromatographic techniques are indispensable for the separation and identification of complex lipids like this compound from various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for this purpose, offering high resolution and sensitivity.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like wax esters. For this compound, which has a high molecular weight and is non-polar, reversed-phase HPLC is the most suitable method.

Detailed Research Findings: Research on the analysis of commercial waxes has demonstrated the effectiveness of C30 reversed-phase HPLC columns for separating long-chain wax esters. figshare.com These columns are specifically designed for the separation of hydrophobic, long-chain molecules and provide excellent resolution. A study on various commercial waxes successfully separated wax esters with up to 60 carbon atoms, a range that encompasses this compound (a C56 ester). figshare.com

The mobile phase typically consists of a non-aqueous solvent gradient, such as methanol (B129727) and chloroform, which allows for the elution of these highly non-polar compounds. figshare.com Detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), as wax esters lack a strong UV chromophore for conventional UV detection. figshare.com The retention time in reversed-phase HPLC is primarily governed by the compound's hydrophobicity; longer alkyl chains lead to longer retention times.

Table 2: Representative HPLC Method Parameters for Long-Chain Wax Ester Analysis

| Parameter | Condition | Reference |

| Column | C30 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | figshare.com |

| Mobile Phase | Gradient of Methanol and Chloroform | figshare.com |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) | figshare.com |

| Flow Rate | 1.0 mL/min | figshare.com |

| Column Temperature | 40 °C | figshare.com |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing sub-2 µm particles to achieve faster separations, higher resolution, and increased sensitivity compared to traditional HPLC. frontiersin.org This technique is particularly advantageous for analyzing complex mixtures of lipids.

Detailed Research Findings: While specific UPLC studies on this compound are not readily available, research on the separation of very-long-chain fatty acids (VLCFAs) and their esters provides valuable insights. nih.govnih.gov UPLC systems, often coupled with high-resolution mass spectrometry (HRMS), can achieve baseline separation of structurally similar lipids in very short analysis times, often under 10 minutes. nih.gov

For the analysis of this compound, a reversed-phase UPLC column, such as a C18 or a specialized C30 column with sub-2 µm particles, would be employed. The mobile phase would likely consist of a gradient of acetonitrile (B52724) and isopropanol (B130326) or other organic solvents. The high pressure and smaller particle size in UPLC lead to sharper peaks and improved separation efficiency. Coupling UPLC with tandem mass spectrometry (MS/MS) allows for not only the detection but also the structural confirmation of the eluted compounds based on their fragmentation patterns.

The separation of isomers, such as those with branched chains or different sites of unsaturation, is also enhanced with UPLC, demonstrating its power in resolving complex lipid profiles. theanalyticalscientist.com

Table 3: Potential UPLC Method Parameters for this compound Analysis

| Parameter | Potential Condition |

| Column | Reversed-Phase C18 or C30 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of Acetonitrile and Isopropanol |

| Detector | High-Resolution Mass Spectrometry (HRMS) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 50 - 60 °C |

Research into Advanced Applications and Biotechnological Potential

Application in Green Synthesis and Nanotechnology

The principles of green synthesis focus on utilizing environmentally benign materials and methods for creating nanoparticles. A key aspect of this is the use of capping agents, which are molecules that adhere to the surface of nanoparticles during their formation. nih.govfrontiersin.org These agents are crucial as they prevent the nanoparticles from aggregating, thereby ensuring their stability and controlling their size and shape. researchgate.netresearchgate.net Common capping agents include polymers, surfactants, and various biomolecules such as polysaccharides, proteins, and plant-derived phytochemicals. nih.govfrontiersin.org

Role as Capping Agents for Nanoparticle Synthesis

Capping agents play a pivotal role by providing steric or electrostatic stabilization to nanoparticles. researchgate.net This prevents the particles from clumping together, which is essential for maintaining their unique nanoscale properties. While a wide array of natural and synthetic compounds have been explored for this purpose, there is no specific mention in the available literature of dotriacontyl tetracosanoate (B1234217) being used as a capping agent in the green synthesis of nanoparticles.

Modulation of Nanomaterial Morphology and Stability

The choice of capping agent can significantly influence the final morphology (shape) and long-term stability of nanomaterials. researchgate.net Different agents can direct the growth of nanoparticles into spheres, rods, or other complex structures, and protect them from environmental factors. However, studies detailing the effects of dotriacontyl tetracosanoate on the morphology and stability of any class of nanomaterials are not readily found.

Potential in Functional Materials and Formulation Science

Functional materials are designed to possess specific properties for advanced applications, including in the pharmaceutical and biomedical fields. Long-chain esters and lipids are of particular interest in this domain.

Lipid-Based Delivery Systems

Lipid-based formulations are a cornerstone of modern drug delivery, offering ways to enhance the solubility and bioavailability of therapeutic agents. nih.govnih.gov These systems can encapsulate drugs, protecting them from degradation and enabling controlled release. While various lipids and esters are employed in these technologies, the specific application or investigation of this compound within such delivery systems is not documented in the reviewed sources.

Biomaterial Development (General Context)

Biomaterials are materials engineered to interact with biological systems for medical purposes. The biocompatibility and biodegradability of materials are critical for these applications. While long-chain esters, in a general sense, are components of natural systems and can be considered in biomaterial design, there is no specific research available that highlights the development or use of this compound in this context.

Valorization from Agricultural and Industrial By-products

The valorization of agricultural and industrial by-products is a key strategy within the circular economy, aiming to extract valuable compounds from what would otherwise be considered waste. taylorfrancis.com Many plant-based by-products are rich in waxes, which contain a variety of long-chain esters.

However, specific processes for the targeted extraction and valorization of this compound from these sources are not detailed in the available scientific literature. While the compound is a known constituent of some plant waxes, research focusing on its isolation from by-products for advanced applications is not apparent.

Source of Valuable Phytochemicals from Lignocellulosic Biomass

Lignocellulosic biomass, derived from sources like agricultural and forestry waste, is a rich and sustainable source of a wide array of phytochemicals. mdpi.comresearchgate.net These plant-derived chemicals have numerous applications in pharmaceuticals, cosmetics, and as health food ingredients. researchgate.net Lignocellulosic materials are primarily composed of cellulose, hemicellulose, and lignin. researchgate.net Lignin, in particular, is a source of phenolic compounds with potential therapeutic properties, such as vanillin (B372448) and ferulic acid. nih.gov The extraction and valorization of these high-value phytochemicals are crucial for the economic viability of integrated biorefineries. nih.gov While this compound itself is a wax ester, its presence in plant biomass highlights the diversity of chemical compounds that can be co-extracted during biomass processing. The extraction of these non-nutritive but bioactive plant components is becoming an attractive sub-process in biomass utilization to improve economic benefits. researchgate.net

Biorefinery Feedstock Considerations for Sustainable Production

Lignocellulosic biomass is considered a key feedstock for the future of the chemical and energy industries, offering a renewable alternative to fossil resources. mdpi.comresearchgate.net Biorefineries aim to convert this biomass into a range of products, including biofuels, biochemicals, and biomaterials. mdpi.comnih.gov The concept of a lignocellulosic biorefinery involves the fractionation of biomass into its main components (cellulose, hemicellulose, and lignin) and their subsequent conversion into valuable products. researchgate.nettno.nl

The use of waste lignocellulosic feedstocks, such as sugarcane bagasse and olive tree prunings, is particularly promising as it avoids competition with food crops and can reduce the costs associated with biomass supply. nih.govmdpi.com The efficient utilization of all biomass components is a key strategy for the economic success of biorefineries. nih.gov This includes the valorization of not only the major polymers but also the minor components, which can include waxes, resins, and other phytochemicals. The development of advanced conversion technologies is essential to overcome the natural resistance of lignocellulosic biomass to degradation and to enable the production of a diverse portfolio of bio-based products. mdpi.comwikipedia.org

Comparative Studies and Structure Activity Relationship Investigations

Analysis of Homologous and Isomeric Wax Esters

The properties of dotriacontyl tetracosanoate (B1234217) (C32:0 acid and C24:0 alcohol) can be better understood by comparing it with its homologous and isomeric counterparts. Homologous series of wax esters, where the total number of carbon atoms differs, and isomeric forms, which have the same molecular formula but different arrangements of atoms, provide valuable insights into how subtle structural changes affect physical and chemical characteristics. Key comparators include tetracontanyl palmitate and hexacosanyl tetracosanoate.

Wax esters are major components of the surface lipids of many terrestrial arthropods. nih.gov The majority of these cuticular wax esters are saturated and contain at least 30 carbon atoms, which means they will have melting points above 50°C. nih.gov This is a higher temperature than what they would typically experience in their natural environment, meaning these compounds will likely remain in a solid state under physiological conditions. nih.gov

Key Research Findings:

Melting Point and Chain Length: A primary determinant of the melting temperature (Tm) of a wax ester is its total chain length. nih.gov Generally, as the number of carbon atoms increases, the melting point also increases due to stronger van der Waals forces between the longer hydrocarbon chains. nih.gov Saturated wax esters with 26 to 48 carbon atoms have been found to melt in the range of 38–73°C. nih.govnih.gov

Influence of Ester Bond Position: For isomeric wax esters with the same total carbon number, the position of the ester bond can also affect the melting point. nih.govnih.gov

Physical State: The physical state of these long-chain wax esters at physiological temperatures is critical for their biological functions, such as providing a waterproof barrier on the cuticle of insects. nih.gov

Below is a data table comparing the molecular formulas and weights of dotriacontyl tetracosanoate and its selected homologs and isomers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C56H112O2 | 817.5 |

| Tetracontanyl palmitate | C56H112O2 | 817.5 |

| Hexacosanyl tetracosanoate | C50H100O2 | 733.3 |

Data sourced from PubChem.

Influence of Chain Length and Saturation on Biological and Chemical Properties

The biological and chemical properties of this compound are profoundly influenced by its long, saturated hydrocarbon chains.

Chain Length:

The extended C32 fatty alcohol and C24 fatty acid chains contribute to a high molecular weight and a large nonpolar surface area. This results in strong intermolecular van der Waals interactions, leading to a high melting point and a solid state at room temperature. The significant chain length is also a key factor in the compound's low volatility and poor solubility in polar solvents. In biological contexts, such as the epicuticular wax layer of plants and insects, the long chains are crucial for creating an effective barrier against water loss and external environmental stressors. lipotype.com

Saturation:

The fully saturated nature of this compound, meaning the absence of double or triple bonds in its hydrocarbon chains, imparts significant chemical stability. Saturated wax esters are less susceptible to oxidation compared to their unsaturated counterparts. wikipedia.org This resistance to degradation is advantageous for long-term functions, such as providing a protective coating. The lack of unsaturation also contributes to a higher melting point; the introduction of even a single double bond can decrease the melting temperature by approximately 30°C. nih.govnih.gov Unsaturated wax esters have a lower melting point and are more likely to be liquid at room temperature. wikipedia.org

Research Findings on Structure-Property Relationships:

Waterproofing: The solid, crystalline nature of long-chain saturated wax esters at physiological temperatures is essential for their role in waterproofing the cuticles of terrestrial arthropods. nih.gov

Buoyancy: In the marine environment, some organisms utilize low-density wax esters for buoyancy. nih.gov

Dietary Importance: Wax esters can also be important dietary components for certain marine animals. nih.gov

Analog Synthesis and Derivatives for Functional Studies

To further investigate the structure-activity relationships and potential applications of this compound, the synthesis of analogs and derivatives is a valuable strategy. By systematically modifying the structure, for instance, by introducing fluorine atoms, researchers can probe the effects of these changes on the compound's properties.

Fluorinated Derivatives:

Fluorination is a common strategy in medicinal chemistry and materials science to alter the electronic and steric properties of a molecule, which can, in turn, affect its biological activity and physical characteristics. The synthesis of fluorinated derivatives of this compound, such as dotriacontyl pentafluoropropionate and dotriacontyl heptafluorobutyrate, has been documented. nih.gov

The introduction of fluorine atoms can lead to:

Increased Lipophilicity: In some cases, fluorination can enhance a molecule's ability to partition into lipid environments.

Altered Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer biological half-life.

Modified Conformation: The size and electronegativity of fluorine can influence the preferred conformation of the molecule, potentially impacting its interaction with biological targets.

While the synthesis of some fluorinated long-chain esters has been reported, detailed functional studies on fluorinated derivatives of this compound are not extensively available in the public domain. The synthesis of such compounds would likely involve the esterification of dotriacontanol with a fluorinated carboxylic acid or the reaction of a fluorinated alcohol with tetracosanoic acid.

The following table lists some known fluorinated derivatives of dotriacontanol, the alcohol component of this compound.

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Dotriacontyl pentafluoropropionate | C35H65F5O2 | 612.9 |

| Dotriacontyl heptafluorobutyrate | C36H65F7O2 | 662.89 |

Data sourced from PubChem.

The synthesis and study of these and other derivatives are crucial for a comprehensive understanding of the structure-activity relationships of very long-chain wax esters and for the potential development of new materials and biologically active compounds.

Future Directions and Research Gaps in Dotriacontyl Tetracosanoate Studies

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of very-long-chain wax esters like dotriacontyl tetracosanoate (B1234217) is a complex process involving multiple enzymatic steps. While the general pathway is understood, significant gaps remain in identifying the specific enzymes and their substrate specificities. The primary pathway involves two key enzyme classes: fatty acyl-CoA reductases (FARs) and wax synthases (WS). univie.ac.atnih.gov FARs reduce very-long-chain fatty acyl-CoAs (VLCFA-CoAs) to their corresponding fatty alcohols, and WS enzymes then esterify these alcohols with another acyl-CoA molecule. oup.com

Future research will likely focus on:

Discovering Novel Enzymes: Identifying and characterizing new FAR and WS enzymes from diverse organisms, including plants, bacteria, and even archaea, could reveal catalysts with unique specificities for producing highly specific wax esters like dotriacontyl tetracosanoate. iastate.edunih.gov For instance, research has identified different families of wax ester producing enzymes, such as the jojoba-like wax synthase (WS) and the bifunctional wax synthase/diacylglycerol acyl transferase (WS/DGAT), which have distinct roles and substrate preferences. iastate.edunih.gov

Pathway Engineering: With a better understanding of the enzymes, metabolic engineering efforts in host organisms like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) can be optimized. nih.govscience.gov This involves not only expressing the core FAR and WS genes but also engineering the host's fatty acid elongation machinery to increase the precursor pool of tetracosanoic acid (C24) and dotriacontanol (C32). researchgate.netexlibrisgroup.com

Subcellular Localization: The efficiency of wax ester synthesis can be impacted by the location of the enzymes within the cell. Research has shown that co-targeting biosynthetic enzymes to specific organelles, such as the endoplasmic reticulum or lipid bodies, can significantly enhance the production of specific wax esters. nih.gov

| Enzyme Class | Function in Wax Ester Biosynthesis | Potential Research Focus |

| Fatty Acyl-CoA Elongase (FAE) | Elongates fatty acids to produce very-long-chain fatty acids (VLCFAs) like tetracosanoic acid. exlibrisgroup.com | Identifying FAEs with high specificity for C24 chain lengths. |

| Fatty Acyl-CoA Reductase (FAR) | Reduces VLCFA-CoAs to very-long-chain fatty alcohols like dotriacontanol. univie.ac.atnih.gov | Discovering FARs that preferentially act on C32 acyl-CoAs. |

| Wax Synthase (WS) | Esterifies a fatty alcohol and a fatty acyl-CoA to form a wax ester. univie.ac.atoup.com | Characterizing WS enzymes that efficiently combine tetracosanoic acid and dotriacontanol. |

| Bifunctional WS/DGAT | Possesses both wax synthase and diacylglycerol acyltransferase activity. nih.gov | Investigating its role and specificity in producing very-long-chain wax esters. |

Exploration of Undiscovered Biological Roles and Ecological Significance

The primary known role of plant waxes, including this compound, is to form a protective cuticular layer. This layer is crucial for preventing water loss, protecting against UV radiation, and defending against pathogens and insects. creative-proteomics.comlibretexts.orgyoutube.com However, the specific functions of individual wax esters are not well understood.

Future research should aim to:

Define Specific Functions: Investigate the precise role of this compound in plant-environment interactions. For example, does its presence in the cuticle of certain plants confer resistance to specific types of fungal or insect attacks? nih.gov

Ecological Signaling: Explore whether this compound acts as a chemical signal in ecological interactions. Waxes can influence pollen-stigma interactions and mediate relationships between plants and microorganisms. nih.gov

Beyond the Cuticle: While prominent in cuticular waxes, it's possible this compound serves other biological roles, such as an energy storage molecule in specific tissues or organisms, similar to how jojoba uses wax esters for energy storage in its seeds. nih.govcreative-proteomics.com

Development of Sustainable and Efficient Production Methods (e.g., Biocatalysis)

Currently, the commercial production of specific wax esters relies on chemical synthesis or extraction from limited natural sources, which can be expensive and environmentally impactful. univie.ac.at Biocatalysis, using whole cells or isolated enzymes, presents a promising sustainable alternative. lu.se

Key areas for development include:

Metabolic Engineering of Microorganisms: Engineering oleaginous yeasts like Yarrowia lipolytica or bacteria such as Rhodococcus species to produce high titers of specific wax esters is a major goal. acs.orgrsc.org This involves optimizing metabolic pathways and fermentation conditions to maximize yield. acs.orgrsc.orgresearchgate.net For instance, engineered Y. lipolytica has been shown to produce up to 2.0 g/L of very-long-chain wax esters. acs.org

Cell-Free Enzymatic Synthesis: Developing continuous-flow reactors that utilize immobilized enzymes for wax ester production is an emerging area. acs.orgacs.org This approach allows for greater control over the reaction and can lead to higher purity products.

Utilizing Renewable Feedstocks: A key aspect of sustainability is the use of low-cost, renewable feedstocks. Research is exploring the use of substrates like glucose, fatty acids, and even waste cooking oil to produce wax esters in engineered microbes, which can significantly improve the economic viability of the process. iastate.edu

| Production Method | Description | Advantages | Research Challenges |

| Chemical Synthesis | Traditional chemical processes, often starting from petroleum or plant oil feedstocks. oup.com | High throughput for general wax production. | Negative environmental impact, lack of specificity. univie.ac.at |

| Plant-based Production | Metabolic engineering of oilseed crops to accumulate wax esters. oup.comresearchgate.net | Renewable, potentially scalable. | Long development cycles, potential impact on plant growth and seed viability. univie.ac.at |

| Microbial Biocatalysis | Using engineered microorganisms (e.g., yeast, bacteria) in fermentation processes. acs.orgrsc.orgiastate.edu | Sustainable, potential for high specificity and yield, use of renewable feedstocks. iastate.edu | Optimizing metabolic pathways, achieving industrial-scale titers. acs.orgrsc.org |

| In Vitro Biocatalysis | Using isolated, often immobilized, enzymes in a reactor system. acs.orgacs.org | High purity, precise control over reaction conditions. | Enzyme stability, cost of enzyme production. |

Advanced Mechanistic Studies in Applications and Interactions

To optimize the use of this compound in lubricants, cosmetics, and other materials, a fundamental understanding of its structure-function relationship is required.

Future research should focus on:

Molecular Interactions: Studying how the very long, saturated chains of this compound interact with other molecules and surfaces at a molecular level. This knowledge is critical for designing advanced lubricants or formulating more effective water-repellent coatings.

Phase Behavior and Material Properties: Investigating the crystalline structure, melting behavior, and other physicochemical properties of pure this compound and its mixtures. This will inform its use in applications requiring specific thermal or mechanical properties.

Analytical Technique Development: Advancing analytical methods, such as mass spectrometry and comprehensive two-dimensional gas chromatography (GCxGC), is crucial for the detailed characterization of complex wax ester mixtures and for understanding the subtle structural details that govern their function. researchgate.netnih.govresearchgate.net

Q & A

Q. What are the established synthetic pathways for Dotriacontyl tetracosanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound, a long-chain ester, is typically synthesized via esterification between tetracosanoic acid and dotriacontanol. Key considerations include:

- Catalyst selection: Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) impact reaction efficiency and environmental footprint .

- Solvent systems: Non-polar solvents (e.g., toluene) favor equilibrium shifts toward ester formation, while reflux conditions enhance reaction kinetics.

- Purification: Column chromatography or recrystallization removes unreacted starting materials. Yield optimization requires monitoring via thin-layer chromatography (TLC) and verifying purity using melting point analysis and NMR spectroscopy (e.g., <sup>13</sup>C NMR for carbonyl confirmation) .

Q. How can researchers characterize the structural and thermal properties of this compound?

Methodological Answer:

- Spectroscopic techniques:

- FT-IR: Confirm ester linkage via C=O stretch (~1740 cm⁻¹) and C-O stretch (~1250 cm⁻¹).

- NMR: <sup>1</sup>H NMR identifies alkyl chain protons (δ 0.8–1.6 ppm), while <sup>13</sup>C NMR resolves the ester carbonyl (δ ~170 ppm) .

- Thermal analysis: Differential scanning calorimetry (DSC) measures melting transitions, and thermogravimetric analysis (TGA) assesses decomposition profiles, critical for applications requiring thermal stability .

Q. What are the solubility and crystallinity profiles of this compound in common organic solvents?

Methodological Answer:

- Solubility testing: Use a graded series of solvents (e.g., hexane, chloroform, acetone) at controlled temperatures. Quantify solubility via gravimetric analysis after solvent evaporation.

- Crystallinity: X-ray diffraction (XRD) identifies polymorphic forms, while polarized light microscopy visualizes crystal morphology .

Advanced Research Questions

Q. How do structural variations in this compound affect its interfacial behavior in lipid bilayer systems?

Methodological Answer:

- Langmuir-Blodgett trough experiments: Measure surface pressure-area isotherms to study monolayer formation and phase transitions.

- Molecular dynamics simulations: Model alkyl chain packing and hydrogen bonding with phospholipids to predict membrane integration efficiency .

- Contradiction resolution: If experimental data conflicts with simulations, revisit force field parameters or validate via atomic force microscopy (AFM) imaging .

Q. What strategies resolve contradictions in reported catalytic efficiencies for enzymatic synthesis of this compound?

Methodological Answer:

- Comparative analysis: Replicate studies using identical enzymes (e.g., Candida antarctica lipase B) and reaction conditions (pH, temperature).

- Data normalization: Control for variables like water activity (aw) and immobilization support porosity.

- Meta-analysis: Use statistical tools (e.g., ANOVA) to identify outliers in published datasets and isolate confounding factors .

Q. How can researchers design experiments to evaluate the oxidative stability of this compound under varying environmental conditions?

Methodological Answer:

- Accelerated oxidation assays: Expose samples to elevated temperatures (60–80°C) and oxygen flow, monitoring peroxide value (PV) and thiobarbituric acid reactive substances (TBARS).

- Antioxidant screening: Test additives (e.g., tocopherols, BHT) using response surface methodology (RSM) to model synergistic effects .

Data Presentation and Reproducibility

Q. What frameworks ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

- FAIR principles: Document metadata comprehensively, including raw spectral data, solvent batch numbers, and instrument calibration logs.

- Protocol standardization: Use platforms like Protocols.io to share step-by-step workflows and troubleshoot deviations .

Q. How should researchers contextualize conflicting data on the biological activity of this compound?

Methodological Answer:

- Systematic reviews: Map studies by organism model (e.g., in vitro vs. in vivo) and dosage ranges.

- Mechanistic studies: Use knock-out models or isotopic labeling to isolate metabolic pathways influenced by the compound .

Tables for Comparative Analysis

Table 1: Synthesis Methods for this compound

| Method | Catalyst | Solvent | Yield (%) | Purity (NMR) | Reference ID |

|---|---|---|---|---|---|

| Acid-catalyzed | H2SO4 | Toluene | 72 | >95% | |

| Enzymatic | Lipase B | Hexane | 85 | >98% |

Table 2: Thermal Stability Across Derivatives

| Derivative | Melting Point (°C) | TGA Decomposition (°C) | Application Context |

|---|---|---|---|

| Dotriacontyl ester | 89 | 320 | Lubricants, coatings |

| Shorter-chain analog | 64 | 285 | Bio-based plastics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.